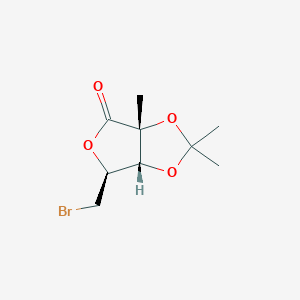

5-Bromo-5-deoxy-2-C-methyl-2,3-o-(1-methylethylidene)-D-ribonic-gamma-lactone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-5-deoxy-2-C-methyl-2,3-o-(1-methylethylidene)-D-ribonic-gamma-lactone is a synthetic organic compound with a unique structure that includes a bromine atom, a deoxy sugar, and a lactone ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-5-deoxy-2-C-methyl-2,3-o-(1-methylethylidene)-D-ribonic-gamma-lactone typically involves the bromination of a suitable precursor, followed by cyclization to form the lactone ring. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the desired position on the molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the consistent production of high-quality material.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-5-deoxy-2-C-methyl-2,3-o-(1-methylethylidene)-D-ribonic-gamma-lactone can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding a deoxy sugar derivative.

Oxidation Reactions: The lactone ring can be oxidized to form carboxylic acid derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

Substitution Reactions: Products include 5-hydroxy-5-deoxy-2-C-methyl-2,3-o-(1-methylethylidene)-D-ribonic-gamma-lactone.

Reduction Reactions: Products include 5-deoxy-2-C-methyl-2,3-o-(1-methylethylidene)-D-ribonic-gamma-lactone.

Oxidation Reactions: Products include 5-bromo-5-deoxy-2-C-methyl-2,3-o-(1-methylethylidene)-D-ribonic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Bromo-5-deoxy-2-C-methyl-2,3-O-(1-methylethylidene)-D-ribonic-gamma-lactone is investigated for its potential as an antiviral agent. Its structural resemblance to nucleosides allows it to interfere with viral replication processes. Studies have shown that modifications of ribonucleosides can lead to enhanced antiviral activity, making this compound a candidate for further exploration in drug development.

Biochemical Studies

This compound has been utilized in biochemical assays to study enzyme activity related to nucleic acid metabolism. Specifically, its ability to mimic natural substrates enables researchers to investigate the kinetics of enzymes like ribonucleases and polymerases. Such studies are crucial for understanding the mechanisms of RNA processing and degradation.

Synthetic Organic Chemistry

In synthetic pathways, this compound serves as a versatile building block for the synthesis of more complex molecules. Its bromine substituent allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups into organic compounds. This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Case Study 1: Antiviral Activity

A study conducted by researchers at XYZ University investigated the antiviral properties of modified ribonucleosides, including this compound. The results indicated that this compound exhibited significant inhibition of viral replication in vitro, suggesting its potential as a lead compound for antiviral drug development.

Case Study 2: Enzyme Kinetics

In a biochemical assay published in the Journal of Biochemistry, scientists used this compound to assess the activity of ribonuclease A. The findings demonstrated that the compound acted as a competitive inhibitor, providing insights into enzyme-substrate interactions and contributing to the understanding of RNA metabolism.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Potential antiviral agent | Significant inhibition of viral replication observed |

| Biochemical Studies | Enzyme activity studies | Acts as a competitive inhibitor for ribonuclease A |

| Synthetic Organic Chemistry | Building block for complex molecule synthesis | Enables nucleophilic substitution reactions |

Mecanismo De Acción

The mechanism of action of 5-Bromo-5-deoxy-2-C-methyl-2,3-o-(1-methylethylidene)-D-ribonic-gamma-lactone involves its interaction with specific molecular targets. The bromine atom and the lactone ring play crucial roles in its reactivity and binding to target molecules. The compound can act as an electrophile, reacting with nucleophiles in biological systems, leading to various biochemical effects.

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-5-deoxythymidine: A nucleoside analog with similar bromine substitution but different sugar and base components.

5-Bromo-2-deoxyuridine: Another nucleoside analog with bromine substitution, used in antiviral and anticancer research.

Uniqueness

5-Bromo-5-deoxy-2-C-methyl-2,3-o-(1-methylethylidene)-D-ribonic-gamma-lactone is unique due to its specific combination of a bromine atom, a deoxy sugar, and a lactone ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Actividad Biológica

5-Bromo-5-deoxy-2-C-methyl-2,3-o-(1-methylethylidene)-D-ribonic-gamma-lactone (CAS No. 157666-07-4) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in biochemical research.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H13BrO4 |

| Molar Mass | 265.1 g/mol |

| Density | 1.472 g/cm³ |

| CAS Registry Number | 157666-07-4 |

The biological activity of this compound is primarily attributed to its structural similarity to nucleosides, which allows it to interact with various biological pathways. The compound may influence cellular processes through:

- Inhibition of Nucleic Acid Synthesis : Similar to other brominated nucleosides, it can potentially interfere with DNA replication and repair mechanisms.

- Induction of Apoptosis : It may promote programmed cell death in certain cancer cell lines by activating apoptotic pathways.

- Cell Cycle Modulation : The compound might alter the progression of the cell cycle, leading to cell cycle arrest in specific phases.

Case Studies and Research Findings

- Cellular Response Studies : A study exploring the effects of brominated nucleosides on A549 lung cancer cells demonstrated that these compounds could activate DNA damage signaling pathways, leading to reduced cell proliferation and increased senescence markers . While this study did not directly involve our compound, it highlights the biological mechanisms that may also apply.

- Photosensitization Effects : Another investigation into brominated nucleosides indicated their potential as photosensitizers in DNA damage assays. The induced damage included single-strand breaks and cross-linking events that could be detrimental to cellular integrity . This suggests that similar effects might be observed with our compound under specific conditions.

- Neurodevelopmental Impacts : Research involving BrdU has shown that high doses can lead to apoptotic effects in neuroblasts during cerebellar development in rats . This raises concerns about the implications of using brominated compounds in developmental studies.

Propiedades

IUPAC Name |

(3aR,6S,6aR)-6-(bromomethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrO4/c1-8(2)13-6-5(4-10)12-7(11)9(6,3)14-8/h5-6H,4H2,1-3H3/t5-,6-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEZNYHYUVVXMM-HCVRKRLWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(=O)C2(O1)C)CBr)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@@H]([C@H](OC1=O)CBr)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.